4,4'-Dimethylbenzil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

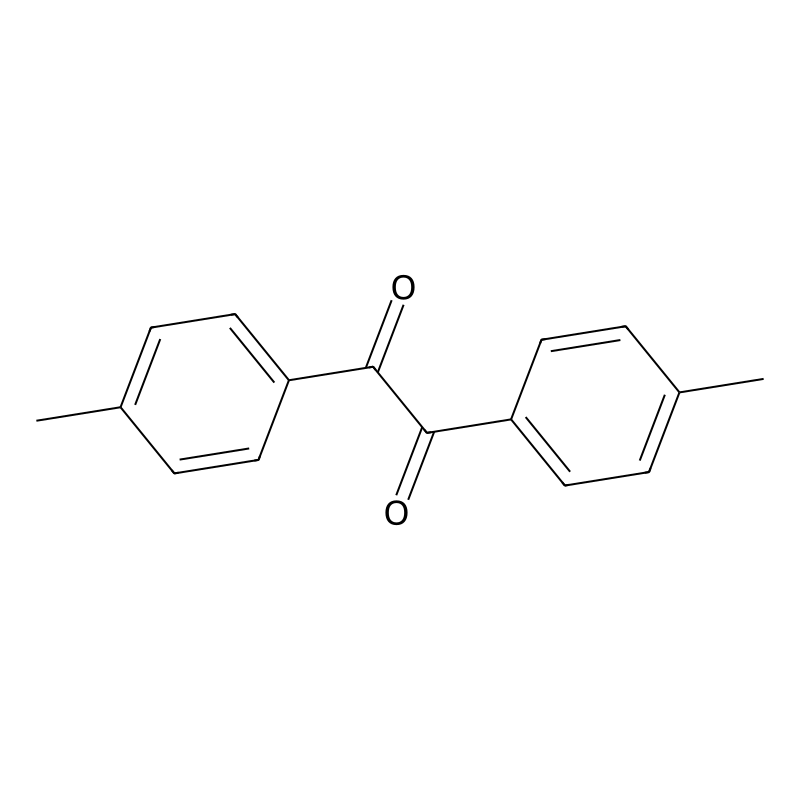

4,4'-Dimethylbenzil is an organic compound with the chemical formula C₁₆H₁₄O₂. It is classified as a diketone, specifically a substituted benzil, where two methyl groups are attached to the benzil structure at the para positions. The compound appears as a pale yellow to yellow crystalline solid and has a melting point ranging from 103.0 to 106.0 degrees Celsius . Its structure features two aromatic rings connected by a carbonyl group, making it a significant compound in organic synthesis and various

- Formation of Hydantoins: In alkaline conditions, 4,4'-dimethylbenzil reacts with urea and N-methylurea to form 5,5-diphenylhydantoins. This reaction involves a rate-determining step where the urea anion attacks the diketone, followed by rapid cyclization and slow rearrangement .

- Oxidation and Reduction: Like other diketones, 4,4'-dimethylbenzil can undergo oxidation to yield corresponding carboxylic acids or reduction to produce alcohols.

- Condensation Reactions: It can also participate in condensation reactions with various nucleophiles due to the electrophilic nature of its carbonyl groups.

Several methods exist for synthesizing 4,4'-dimethylbenzil:

- Acylation of Aromatic Compounds: One common method is through the Friedel-Crafts acylation of dimethylbenzene (p-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Oxidation of Dimethylbenzoin: Another approach involves oxidizing dimethylbenzoin using oxidizing agents like chromium trioxide or potassium permanganate.

- Direct Condensation: The compound can also be synthesized through direct condensation reactions involving appropriate precursors under controlled conditions.

Interaction studies involving 4,4'-dimethylbenzil primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a building block in complex organic syntheses. Further research into its interactions with biological molecules could reveal insights into its pharmacological properties.

Several compounds share structural similarities with 4,4'-dimethylbenzil. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzil | C₁₄H₁₂O₂ | Lacks methyl substitutions; used in similar reactions |

| 4,4'-Dimethoxybenzil | C₁₆H₁₄O₄ | Contains methoxy groups instead of methyl groups |

| 3,3'-Dimethylbenzil | C₁₆H₁₄O₂ | Methyl groups at different positions; different reactivity |

| Benzoin | C₁₄H₁₂O₂ | A precursor to benzil; features an alcohol group |

Uniqueness: The presence of two methyl groups at the para position distinguishes 4,4'-dimethylbenzil from other benzils. This substitution affects its reactivity and physical properties compared to its analogs.

Structural Characterization and Nomenclature

4,4'-Dimethylbenzil is an ethanedione derivative with two para-methyl-substituted phenyl groups. Its IUPAC name is 1,2-bis(4-methylphenyl)ethane-1,2-dione, and it is also known as di-p-tolylethanedione. The molecular formula is C₁₆H₁₄O₂, with a molecular weight of 238.286 g/mol.

| Property | Value |

|---|---|

| CAS | 3457-48-5 |

| SMILES | CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C |

| InChI Key | BCWCEHMHCDCJAD-UHFFFAOYSA-N |

| PubChem CID | 76996 |

| XLogP3 (lipophilicity) | 4.1 |

Key Features:

- Symmetrical structure: Two identical 4-methylphenyl groups linked by a diketone moiety.

- Reactivity: The α-diketone group enables nucleophilic addition, cyclization, and coordination chemistry.

- Synonyms: p-Tolil, bis(4-methylphenyl)ethanedione, di-p-tolylethanedione.

Synthetic Methodologies and Optimization

4,4'-Dimethylbenzil is synthesized via oxidation of benzoins or condensation reactions. Below are the primary methods:

Excited-State Dynamics and Triplet Formation

The excited-state dynamics of 4,4'-dimethylbenzil are characterized by highly efficient intersystem crossing processes that favor triplet state formation over fluorescence emission [4] [13]. Upon photoexcitation, the compound undergoes rapid structural reorganization from its ground-state skewed conformation to excited-state configurations, with the singlet excited state (S₁) exhibiting lifetimes of less than one nanosecond in solution due to efficient intersystem crossing [2] [29].

The triplet state energy of 4,4'-dimethylbenzil has been determined to be approximately 51 kilocalories per mole, which is notably lower than related compounds such as acetophenone (74 kilocalories per mole) [13] [4]. This relatively low triplet energy level enables the compound to serve as an effective energy acceptor in triplet-triplet energy transfer processes while maintaining sufficient energy for photosensitization applications [7] [27].

| Parameter | Value | Reference Conditions |

|---|---|---|

| Triplet State Energy | ~51 kcal/mol | Comparative studies |

| Singlet Excited State Lifetime | <1 ns | Solution phase |

| Intersystem Crossing Quantum Yield | Near unity | Various solvents |

| Fluorescence Quantum Yield | <0.001 | Room temperature |

| Phosphorescence Lifetime | Microseconds to seconds | Environment-dependent |

The intersystem crossing efficiency approaches unity due to the n,π* character of the excited states, which facilitates spin-orbit coupling and promotes the forbidden singlet-to-triplet transition [19] [32]. This efficient intersystem crossing results in negligible fluorescence emission, with quantum yields typically below 0.001, making phosphorescence the dominant radiative decay pathway [29] [15].

Transient absorption spectroscopy studies reveal that the compound undergoes rapid spectral evolution in the sub-picosecond time scale, attributed to structural changes from skewed to more planar conformations in the excited state [29] [2]. The triplet state exhibits characteristic absorption bands that persist for microseconds to seconds, depending on the environmental conditions and presence of quenching species [18] [28].

Conformational Effects on Luminescence

The luminescence properties of 4,4'-dimethylbenzil are profoundly influenced by molecular conformation, with distinct photophysical behaviors observed for different conformational states [8] [9] [17]. In solution, the compound preferentially adopts a cis-skewed conformation that results in very weak emission due to efficient non-radiative decay pathways [9] [10].

However, when subjected to conformational constraints through encapsulation or crystalline environments, dramatic enhancements in phosphorescence emission occur [9] [12]. Studies using synthetic capsular hosts demonstrate that forcing the molecule into a trans-planar conformation leads to remarkable phosphorescence emission centered at 560 nanometers, characteristic of benzil phosphorescence from a trans-planar triplet state [9] [7].

| Conformation | Environment | Luminescence Behavior | Mechanism |

|---|---|---|---|

| cis-skewed | Free solution | Very weak emission | Non-radiative decay dominant |

| trans-planar | Encapsulated | Enhanced phosphorescence at 560 nm | Restricted rotation, planar T₁ |

| anti-skewed | Various media | Promotes photosensitization | Optimal for O-O bond cleavage |

| syn-skewed | Various media | Promotes photosensitization | Optimal for radical formation |

| syn | With phosphite ligands | Enhanced binding affinity | Conformational switching |

The conformational dependence extends beyond simple emission enhancement to include mechanistic implications for photosensitization processes [8] [10]. Research has demonstrated that anti-skewed and syn-skewed conformations of 4,4'-dimethylbenzil promote photosensitized alkoxy radical production, while the syn conformation specifically enhances binding interactions with trimethyl phosphite [8] [13].

Temperature-dependent studies reveal multiple conformational changes in both ground and excited states, which endow the compound with multiple emissive states and unique stimulus-responsive behaviors [17] [12]. These conformational transitions can be triggered by external stimuli including light, force, heat, and chemical fumigation, demonstrating the remarkable flexibility of the molecular framework [17] [9].

The rotational barriers between conformations have been investigated through nuclear magnetic resonance spectroscopy and density functional theory calculations [24] [8]. These studies indicate that less rotation of the diketone structure is better suited to photosensitizing functions, as phosphite binding arises through the syn conformer of lower thermodynamic stability [8] [10].

Applications in Photosensitization Processes

4,4'-Dimethylbenzil demonstrates exceptional versatility as a photosensitizer in various chemical and biological processes, with applications spanning from organic synthesis to potential photodynamic therapy [8] [13] [18]. The compound's ability to generate reactive oxygen species and facilitate energy transfer processes makes it particularly valuable for photosensitization applications [4] [7] [28].

The primary photosensitization mechanism involves triplet energy transfer from the excited 4,4'-dimethylbenzil to molecular oxygen or other substrates [4] [18]. Studies have demonstrated efficient singlet oxygen generation with quantum yields approaching 0.87 in specific systems, indicating highly effective triplet oxygen quenching [7] [18]. This process occurs through energy transfer from the triplet state of the sensitizer to ground-state molecular oxygen, producing singlet oxygen as a reactive intermediate [28] [11].

| Application Type | Mechanism | Efficiency | Key Conditions |

|---|---|---|---|

| Peroxide Decomposition | Triplet energy transfer | High with dicumyl peroxide | 300-700 nm irradiation |

| Alkoxy Radical Generation | O-O bond homolysis | Conformation-dependent | Anti/syn-skewed preferred |

| Singlet Oxygen Production | Triplet oxygen quenching | Quantum yield ~0.87 | Through capsule walls |

| Energy Transfer Processes | Triplet-triplet transfer | Distance-independent | Effective across 13 Å |

| Conformational Switching | Dark binding process | Shutoff mechanism | Phosphite coordination |

One of the most significant applications involves the photosensitized decomposition of dicumyl peroxide, where 4,4'-dimethylbenzil effectively promotes O-O bond homolysis under broad-spectrum irradiation (300-700 nanometers) [13] [8]. The extent of peroxide decomposition is highly dependent on the reaction medium, with wet acetonitrile conditions favoring cumyl alcohol formation (98% yield) while dry conditions promote acetophenone production (99% yield) [13] [4].

The compound exhibits unique dual functionality, operating as both a photosensitizer in light-dependent processes and as a binding agent in dark processes [8] [10]. This dual behavior results from conformational switching between photosensitizing conformations (anti-skewed and syn-skewed) and binding conformations (syn), providing a mechanism for controlling photosensitization activity through chemical coordination [8] [13].

Energy transfer studies reveal that 4,4'-dimethylbenzil can participate in efficient triplet-triplet energy transfer processes across distances of approximately 13 Angstroms, with rate constants approaching diffusion-controlled limits [7] [31]. This distance-independent efficiency makes the compound particularly valuable for applications requiring energy transfer through structured media or across molecular interfaces [2] [7].

Recent investigations have explored the potential of 4,4'-dimethylbenzil in photodynamic applications, where its ability to generate reactive oxygen species could be leveraged for therapeutic purposes [8] [28]. The conformational control mechanisms identified in recent studies suggest possibilities for developing switchable photosensitizers that can be activated or deactivated through specific chemical interactions [8] [10].